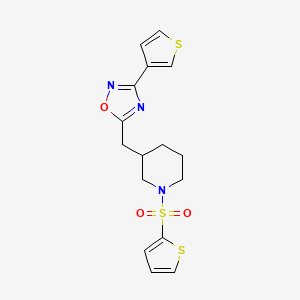![molecular formula C11H12N2O B2795089 cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2210051-31-1](/img/structure/B2795089.png)
cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic molecule. It is likely to be a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , which is a heterocyclic compound . This compound has been studied as an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of similar compounds involves reactions with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of the parent compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields . The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Mechanism of Enzymatic Inhibition
Research has shown that derivatives of cyclopropyl compounds, such as cyclopropanol, can act as mechanism-based inhibitors for certain types of enzymes. For example, a study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors revealed that cyclopropanol-inactivated enzymes could yield a mixture of interconverting compounds, highlighting a potential route for studying enzyme inhibition and function through structural analogs of cyclopropyl compounds (Frank et al., 1989).
Synthesis and Properties of Derivatives
The versatility of cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is also evident in its use as a precursor for synthesizing novel compounds. A study on the novel synthesis and properties of methanocycloundeca[b]pyrimido[5,4-d]pyrrole derivatives showcased the chemical reactivity and potential applications of cyclopropyl-related compounds in creating new molecules with unique properties (Mitsumoto & Nitta, 2004).
Catalytic Methods and Synthesis
Another aspect of research focuses on the compound's role in catalysis and synthesis processes. Studies have demonstrated efficient catalytic methods for synthesizing compounds, such as fulvenes, using cyclopropyl-related structures as intermediates. This highlights the compound's utility in facilitating chemical reactions and creating valuable chemical products (Coşkun & Erden, 2011).
Molecular Structure and Crystallography
The molecular structure and crystallographic studies of cyclopropyl-related compounds provide insights into their chemical behavior and potential applications. Research on the crystal and molecular structure analysis of related compounds has helped elucidate their structural characteristics, which is crucial for understanding their reactivity and interactions with other molecules (Lakshminarayana et al., 2009).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr inhibitors, like the 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Eigenschaften
IUPAC Name |
cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWRIUPKDCVKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)
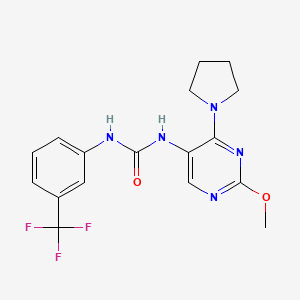
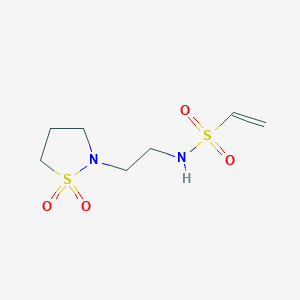
![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)
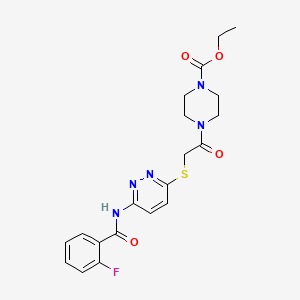
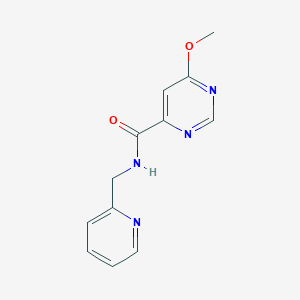
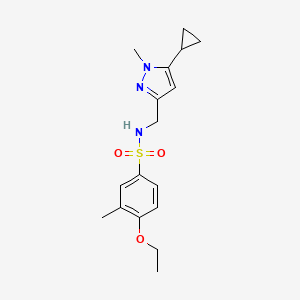

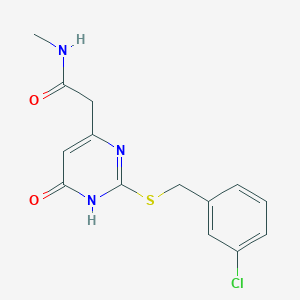
![1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795020.png)

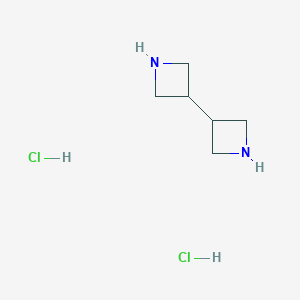
![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)
